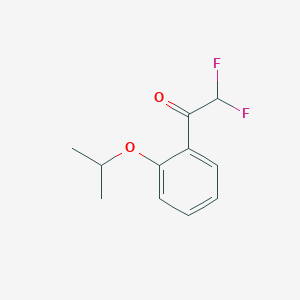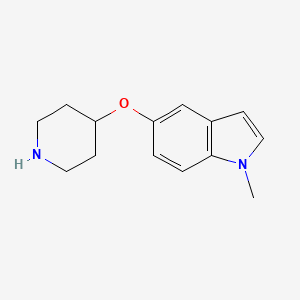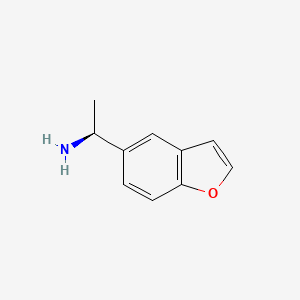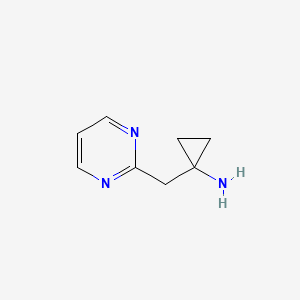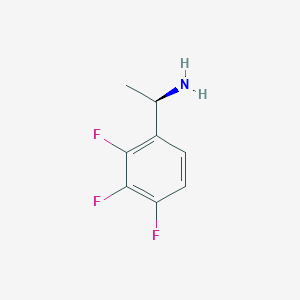
(1R)-1-(2,3,4-trifluorophenyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(2,3,4-trifluorophenyl)ethan-1-amine is an organic compound characterized by the presence of a trifluorophenyl group attached to an ethanamine backbone This compound is notable for its chiral center, which imparts specific stereochemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(2,3,4-trifluorophenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,3,4-trifluorobenzaldehyde.
Reductive Amination: The aldehyde group of 2,3,4-trifluorobenzaldehyde is subjected to reductive amination using a suitable amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride. This step yields the corresponding amine.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the (1R)-enantiomer.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic hydrogenation and enzymatic resolution are potential methods for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding imines or nitriles.
Reduction: Reduction of the compound can lead to the formation of secondary or tertiary amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens, nitrating agents, or sulfonating agents.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various substituents on the trifluorophenyl ring.
Applications De Recherche Scientifique
(1R)-1-(2,3,4-trifluorophenyl)ethan-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-substrate interactions and receptor binding studies due to its chiral nature.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (1R)-1-(2,3,4-trifluorophenyl)ethan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application, but common pathways include signal transduction, metabolic pathways, and neurotransmitter systems.
Comparaison Avec Des Composés Similaires
(1S)-1-(2,3,4-trifluorophenyl)ethan-1-amine: The enantiomer of the compound, with different stereochemical properties.
1-(2,3,4-trifluorophenyl)ethan-1-ol: A related compound with a hydroxyl group instead of an amine group.
1-(2,3,4-trifluorophenyl)ethan-1-thiol: A thiol analog with a sulfur-containing group.
Uniqueness:
Chirality: The (1R)-enantiomer exhibits specific stereochemical properties that can influence its biological activity and interactions.
Trifluorophenyl Group: The presence of the trifluorophenyl group imparts unique chemical reactivity and stability, making it distinct from other phenyl-substituted compounds.
This detailed overview provides a comprehensive understanding of (1R)-1-(2,3,4-trifluorophenyl)ethan-1-amine, covering its synthesis, chemical behavior, applications, and comparison with similar compounds
Propriétés
Formule moléculaire |
C8H8F3N |
|---|---|
Poids moléculaire |
175.15 g/mol |
Nom IUPAC |
(1R)-1-(2,3,4-trifluorophenyl)ethanamine |
InChI |
InChI=1S/C8H8F3N/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-4H,12H2,1H3/t4-/m1/s1 |
Clé InChI |
OFWOWFVJVVUHSM-SCSAIBSYSA-N |
SMILES isomérique |
C[C@H](C1=C(C(=C(C=C1)F)F)F)N |
SMILES canonique |
CC(C1=C(C(=C(C=C1)F)F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


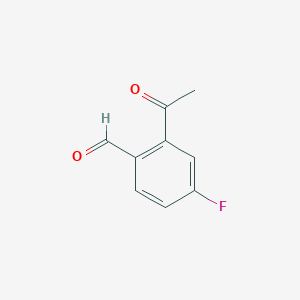

![3-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propanoic acid](/img/structure/B13604889.png)
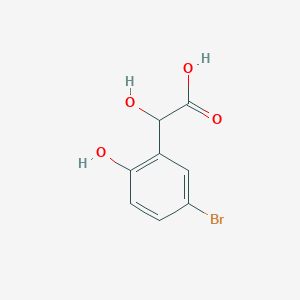
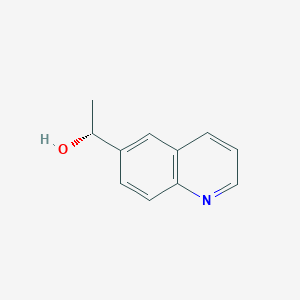
![tert-butylN-{[5-(difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methyl}carbamate](/img/structure/B13604899.png)
